molecular formula C21H20ClN3O4S3 B6482069 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-93-6

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B6482069
CAS No.: 851781-93-6
M. Wt: 510.1 g/mol
InChI Key: DMVIRPPFPBOPIW-UHFFFAOYSA-N
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Description

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound with a distinctive chemical structure The compound features a pyrazole ring, a sulfonamide group, a thiophene ring, and a chlorobenzene sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves a multi-step process:

  • Formation of the Pyrazole Ring:

    • Reagents and Conditions: The reaction begins with the formation of the pyrazole ring through the cyclization of appropriate hydrazine and 1,3-dicarbonyl compounds. Typical reagents include hydrazine hydrate and a diketone such as acetylacetone, under acidic or basic conditions.

  • Thiophene Substitution:

    • Reagents and Conditions: The pyrazole derivative is then subjected to thiophene substitution using a thiophene reagent. This step may involve the use of a thiophene carboxylic acid or thiophene halides under reflux conditions with suitable catalysts.

  • Chlorobenzenesulfonylation:

    • Reagents and Conditions: The next step involves the sulfonylation of the pyrazole-thiophene intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Sulfonamide Formation:

    • Reagents and Conditions: Finally, the compound is subjected to sulfonamide formation by reacting the intermediate with ethanesulfonyl chloride under basic conditions, such as the presence of sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar multi-step process, but on a larger scale. Industrial production often involves optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and automated systems are employed to streamline the synthesis and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound can undergo oxidation reactions, typically at the sulfur atoms in the thiophene and sulfonamide groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction:

    • Reduction reactions may occur at the sulfonamide or pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution:

    • Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2) for hydrogenation reactions.

  • Solvents: Common solvents include dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyrazole derivatives and secondary amines.

  • Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide finds applications across various scientific fields:

  • Medicinal Chemistry:

    • The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors due to its sulfonamide group, which is known for its bioactivity.

  • Biological Research:

    • It is used as a tool in biological assays to understand enzyme mechanisms and inhibition. Its structural features make it a candidate for studying interactions with proteins and DNA.

  • Industrial Chemistry:

    • The compound's reactivity makes it suitable for use in the synthesis of more complex molecules, dyes, and polymers. It serves as an intermediate in various industrial chemical processes.

Mechanism of Action

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonamide group is key in forming hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound's structure allows it to fit into specific binding pockets, affecting the function of biological molecules.

Comparison with Similar Compounds

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can be compared to other compounds with similar functional groups:

  • N-{4-[1-(4-Methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide:

    • Similar structure but with a methyl group instead of a chlorine atom. Exhibits different reactivity and biological activity.

  • N-{4-[1-(Benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide:

  • N-{4-[1-(4-Bromobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide:

    • Contains a bromine atom instead of chlorine, leading to variations in chemical behavior and interaction with biological targets.

This compound stands out due to its unique combination of functional groups, particularly the presence of the chlorine atom, which influences its chemical and biological properties.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S3/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVIRPPFPBOPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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